tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772595
InChI: InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(12)4-14-5-11(10,13)7-15/h14H,4-7H2,1-3H3/t10-,11+
SMILES: CC(C)(C)OC(=O)N1CC2(CNCC2(C1)F)F
Molecular Formula: C11H18F2N2O2
Molecular Weight: 248.27 g/mol

tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

CAS No.:

Cat. No.: VC13772595

Molecular Formula: C11H18F2N2O2

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate -

Specification

Molecular Formula C11H18F2N2O2
Molecular Weight 248.27 g/mol
IUPAC Name tert-butyl (3aS,6aR)-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Standard InChI InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(12)4-14-5-11(10,13)7-15/h14H,4-7H2,1-3H3/t10-,11+
Standard InChI Key GSLDUMZCENENRO-PHIMTYICSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@]2(CNC[C@@]2(C1)F)F
SMILES CC(C)(C)OC(=O)N1CC2(CNCC2(C1)F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CNCC2(C1)F)F

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound belongs to the pyrrolo[3,4-c]pyrrole family, featuring a bicyclic framework comprising two fused pyrrolidine rings. The core structure is substituted with two fluorine atoms at the 3a and 6a positions, imparting distinct electronic and steric properties. The tert-butyl carbamate group at position 5 enhances solubility and serves as a protective group during synthetic modifications .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈F₂N₂O₂
Molecular Weight248.27 g/mol
IUPAC Nametert-butyl (3aS,6aR)-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1C[C@@]2(CNC[C@@]2(C1)F)F
InChI KeyGSLDUMZCENENRO-PHIMTYICSA-N

Stereochemical Analysis

The cis configuration of the fluorine atoms at positions 3a and 6a is critical for the molecule’s conformational stability. X-ray crystallography and NMR studies of analogous compounds confirm that the (3aS,6aR) stereodescriptor ensures a rigid bicyclic system, minimizing ring puckering and optimizing hydrogen-bonding interactions . This stereochemistry is preserved in the tert-butyl derivative, as evidenced by the specific optical rotation data.

Synthetic Pathways and Manufacturing Considerations

Industrial-Scale Production

Large-scale synthesis requires precise control over reaction conditions to maintain stereochemical integrity. Patent literature highlights the use of catalytic asymmetric fluorination and continuous-flow reactors to enhance yield (typically >70%) and purity (>97%) .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s rigid, fluorinated scaffold makes it a valuable intermediate in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its tert-butyl group facilitates late-stage deprotection under mild acidic conditions, enabling diversification of the pyrrolo[3,4-c]pyrrole core .

Case Study: Anticancer Agents

Derivatives of this compound have shown promise in preclinical studies for targeting PI3K/mTOR pathways. For example, replacing the Boc group with a pyrimidine moiety resulted in analogs with IC₅₀ values <100 nM against breast cancer cell lines .

Analytical Characterization Techniques

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